Biotin-NHS

概要

説明

N-ヒドロキシスクシンイミドビオチンは、一般的にNHS-ビオチンと呼ばれ、生化学および分子生物学のアプリケーションで広く使用されているビオチン化試薬です。これは、アビジンおよびストレプトアビジンタンパク質に高親和力で結合する、小さな天然に存在するビタミンであるビオチンの誘導体です。 NHS-ビオチンは特に、その生物学的活性を変化させることなく、タンパク質、抗体、および他の一次アミン基を含む高分子を標識する能力が評価されています .

準備方法

合成経路と反応条件: NHS-ビオチンは、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で、ビオチンとN-ヒドロキシスクシンイミドを反応させることによって合成されます。この反応は、通常、室温で、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの無水有機溶媒中で行われます。 得られた生成物は、再結晶またはクロマトグラフィーによって精製して、純粋なNHS-ビオチンを得ます .

工業的生産方法: 工業的な設定では、NHS-ビオチンの生産は同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を保証するために、自動化反応器と精製システムの使用が含まれます。 高性能液体クロマトグラフィー(HPLC)などの品質管理対策が、製品の一貫性と純度を確認するために採用されています .

化学反応の分析

反応の種類: NHS-ビオチンは主に求核置換反応を受けます。N-ヒドロキシスクシンイミドエステル基は、一次アミンと反応して安定なアミド結合を形成します。 この反応は、リン酸緩衝生理食塩水(PBS)または炭酸緩衝液などのpH7-9の緩衝液中で非常に効率的です .

一般的な試薬と条件:

試薬: 一次アミン(例:タンパク質上のリジン残基)、N-ヒドロキシスクシンイミド、ジシクロヘキシルカルボジイミド(DCC)

条件: pH 7-9、室温、無水有機溶媒(DMF、DMSO)

主な生成物: NHS-ビオチンと一次アミンとの反応の主な生成物は、ビオチン化タンパク質またはペプチドです。 このビオチン化により、アビジンまたはストレプトアビジンベースのシステムを使用した後の精製、検出、または固定化が可能になります .

4. 科学研究への応用

NHS-ビオチンは、次のような科学研究で幅広い用途があります。

タンパク質標識: NHS-ビオチンは、タンパク質と抗体を標識するために使用され、それらの検出、精製、および固定化を促進します。

細胞表面標識: NHS-ビオチンは、細胞表面タンパク質を標識でき、細胞表面受容体の発現とタンパク質間相互作用の研究を可能にします.

薬物送達: ビオチン化分子は、標的薬物送達システムに使用できます。ここで、ビオチンとアビジン/ストレプトアビジン間の高い親和性が、治療薬を特定の細胞または組織に送達するために活用されます.

生体複合体: NHS-ビオチンは、バイオセンサーや診断アッセイで使用するために、核酸や脂質を含むさまざまな生体分子へのビオチンの結合に使用されます.

科学的研究の応用

Protein Labeling and Detection

NHS-Biotin is extensively used for labeling proteins in various biological studies. A notable application involves tracing neuronal projections in the visual system of rodents. In a study, NHS-Biotin was injected intravitreally into adult rats, allowing researchers to label endogenous proteins in the retina. This method enabled the identification of approximately 350 retinal proteins transported along the optic nerve to critical visual centers such as the lateral geniculate nucleus and superior colliculus .

Table 1: Summary of Protein Labeling Studies Using NHS-Biotin

Immunoassays

NHS-Biotin is crucial in developing sensitive immunoassays. It enhances the detection limits of assays by allowing for multiple binding sites on antibodies, thus amplifying the signal. For example, a study demonstrated that NHS-Biotin could be used effectively in ELISAs to detect low-abundance proteins with high specificity .

Cell Surface Biotinylation

Biotinylation of cell surface proteins using NHS-Biotin allows researchers to study membrane dynamics and protein interactions in living cells. This technique has been applied to investigate receptor trafficking and signaling pathways, providing insights into cellular responses under various conditions .

Tracing Neuronal Projections

In a detailed investigation of neuronal connectivity, researchers utilized NHS-Biotin to trace axonal projections from retinal ganglion cells to their targets in the brain. The study employed immunohistochemical techniques alongside mass spectrometry to analyze the transportome of these neurons, revealing significant insights into the developmental biology of the nervous system .

Biotinylated Red Blood Cells

A study focused on labeling red blood cells (RBCs) with NHS-Biotin demonstrated that biotinylation did not significantly increase hemolysis rates compared to unlabeled RBCs. This finding supports the use of NHS-Biotin for clinical applications involving blood products, ensuring stability and safety during storage .

作用機序

NHS-ビオチンの作用機序には、N-ヒドロキシスクシンイミドエステル基と標的分子の一次アミン基との間に安定なアミド結合が形成されることが含まれます。 この反応は、アミンがNHSエステルのカルボニル炭素を攻撃することによって起こり、N-ヒドロキシスクシンイミドが放出され、ビオチン化生成物が形成されます . ビオチン部分はその後、アビジンまたはストレプトアビジンに高親和力で結合し、さまざまなダウンストリームアプリケーションを可能にします .

6. 類似の化合物との比較

NHS-ビオチンは、入手可能ないくつかのビオチン化試薬の1つです。類似の化合物には、次のものがあります。

スルホ-NHS-ビオチン: この化合物は水溶性であり、細胞膜を透過することなく細胞表面タンパク質を標識するために使用されます.

NHS-LC-ビオチン: この試薬は、より長いスペーサーアームを持ち、立体障害を減らし、タンパク質のより効率的なビオチン化を可能にします.

NHS-PEG-ビオチン: この変異体には、ポリエチレングリコール(PEG)スペーサーが含まれており、水溶性を高め、非特異的な結合を減らします.

NHS-ビオチンの独自性: NHS-ビオチンは、反応性と安定性のバランスがとれているという点でユニークです。それは、穏やかな条件下で一次アミンと効率的に反応し、安定なアミド結合を形成します。 その小さなサイズと疎水性により、細胞膜を透過することができ、細胞内標識に適しています .

類似の化合物のリスト:

- スルホ-NHS-ビオチン

- NHS-LC-ビオチン

- NHS-PEG-ビオチン

- NHS-SS-ビオチン(切断可能なリンカー)

NHS-ビオチンは、その効率性、安定性、およびさまざまな用途との互換性により、生化学および分子生物学研究で汎用性があり広く使用されている試薬です。

類似化合物との比較

- Sulfo-NHS-Biotin

- NHS-LC-Biotin

- NHS-PEG-Biotin

- NHS-SS-Biotin (cleavable linker)

NHS-Biotin remains a versatile and widely used reagent in biochemical and molecular biology research due to its efficiency, stability, and compatibility with various applications.

生物活性

Biotin-NHS (N-hydroxysuccinimido biotin) is a widely used biotinylation reagent that plays a crucial role in various biological and biochemical applications. Its primary function is to facilitate the labeling of proteins, antibodies, and other biomolecules through stable amide bond formation with primary amines. This article will explore the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound has the molecular formula and is characterized by its ability to react with primary amino groups (-NH2) in a pH range of 7-9. The reaction results in the formation of stable amide bonds, making it suitable for biotinylating various biomolecules. The NHS ester group acts as an effective leaving group, allowing for efficient conjugation without significantly altering the biological activity of the target protein .

Applications in Biological Research

This compound is utilized in numerous applications within biological research:

- Protein Labeling : It is commonly used to label proteins for detection in assays such as ELISA, Western blotting, and immunohistochemistry.

- Cell Surface Protein Studies : this compound can selectively label proteins on the cell surface, enabling the study of membrane proteins and their interactions .

- Intracellular Labeling : Unlike its sulfo counterparts, this compound is membrane-permeable, allowing for intracellular labeling of proteins .

1. Biotinylation Efficiency

A study investigated the efficiency of this compound in labeling various proteins. The results indicated that NHS-biotin effectively labeled proteins with multiple primary amines, achieving a high degree of biotin incorporation without compromising protein functionality. The optimal concentration for labeling was found to be between 2-5 mM .

2. Membrane Protein Localization

Another significant application involved using this compound to study membrane protein localization in polarized epithelial cells. By comparing the labeling patterns of NHS-Biotin and Sulfo-NHS-Biotin, researchers were able to differentiate between intracellular and surface-localized proteins. This approach provided insights into protein trafficking and distribution within cellular compartments .

3. Comparative Study on Biotin Reagents

A comparative study highlighted the differences between various biotinylation reagents, including this compound and Sulfo-NHS-LC-Biotin. While both reagents effectively label proteins, this compound demonstrated superior membrane permeability, making it more suitable for intracellular applications. The study used quantitative mass spectrometry to analyze the extent of biotinylation achieved with each reagent across different protein samples .

Data Table: Characteristics of Biotin Reagents

| Reagent Type | Membrane Permeability | Optimal pH | Solubility | Common Applications |

|---|---|---|---|---|

| This compound | Yes | 7-9 | Soluble in DMSO/DMF | Intracellular labeling, ELISA, Western blot |

| Sulfo-NHS-LC-Biotin | No | 7-9 | Water-soluble | Cell surface labeling |

特性

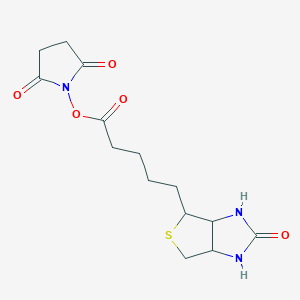

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXHPSHLTSZXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35013-72-0 | |

| Record name | NHS-Biotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。